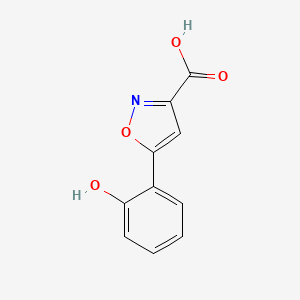

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid

Descripción general

Descripción

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzohydrazide with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the isoxazole ring.

Reaction Conditions:

Reagents: 2-hydroxybenzohydrazide, ethyl acetoacetate, acid catalyst (e.g., sulfuric acid)

Solvent: Ethanol or methanol

Temperature: Reflux conditions (approximately 80-100°C)

Time: Several hours (typically 4-6 hours)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).

Major Products

Oxidation: Formation of 5-(2-oxo-phenyl)-isoxazole-3-carboxylic acid.

Reduction: Formation of 5-(2-hydroxy-phenyl)-isoxazoline-3-carboxylic acid.

Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxyphenylacetic acid

- 2-Hydroxy-5-ethylphenylphosphonic acid

- 1-(2-Hydroxyphenyl)ethan-1-one

Uniqueness

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the isoxazole ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. The isoxazole ring, in particular, provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Actividad Biológica

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (commonly referred to as 5-(2-HPA)-ICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by various research findings.

Chemical Structure and Properties

The molecular structure of 5-(2-HPA)-ICA features an isoxazole ring, a hydroxyl group, and a carboxylic acid moiety. The isoxazole ring contributes to its heterocyclic characteristics, which are often associated with various biological activities. The presence of the hydroxyl group enhances its potential for hydrogen bonding, influencing its solubility and interaction with biological targets .

1. Antioxidant Properties

Research indicates that 5-(2-HPA)-ICA exhibits notable antioxidant properties. The hydroxyl group on the phenyl ring plays a crucial role in scavenging free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

3. Antiproliferative Activity

Isoxazole derivatives, including those related to 5-(2-HPA)-ICA, have been evaluated for their antiproliferative effects against various cancer cell lines. Some studies indicate that these compounds can induce apoptosis in cancer cells through pathways involving caspases and NF-κB signaling . The structure of 5-(2-HPA)-ICA may allow it to interact with similar pathways.

The precise mechanisms through which 5-(2-HPA)-ICA exerts its biological effects remain under investigation. However, it is hypothesized that:

- Antioxidant Mechanism : The hydroxyl group may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Immunomodulatory Mechanism : Similar compounds have been shown to modulate cytokine production and immune cell proliferation, suggesting that 5-(2-HPA)-ICA might influence immune responses through similar pathways.

- Apoptotic Pathway Activation : Evidence from related compounds indicates that activation of apoptotic pathways could be a significant mechanism for the antiproliferative effects observed in cancer models .

Table 1: Summary of Biological Activities

Future Directions

Despite the promising biological activities associated with 5-(2-HPA)-ICA, research on this specific compound remains limited. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the specific molecular pathways influenced by this compound.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity against specific biological targets.

Propiedades

IUPAC Name |

5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8-4-2-1-3-6(8)9-5-7(10(13)14)11-15-9/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFWPGDNEOHFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.